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molecular formula C13H14N2O2 B8421284 ethyl 4-phenyl-1H-pyrazole-1-acetate

ethyl 4-phenyl-1H-pyrazole-1-acetate

Cat. No. B8421284
M. Wt: 230.26 g/mol
InChI Key: WTLQRLRCTJHDFU-UHFFFAOYSA-N
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Patent
US04888352

Procedure details

To a slurry of 3.0g (0.075 mol) of sodium hydride in 30 mL of DMF at room temperature was added 10g (0.069 mol) of 4-phenyl-1H-pyrazole of example 1. The mixture was stirred 1 hr and 7.8 mL (0.07 mol) of ethyl bromoacetate was added with cooling. The reaction was stirred 3 hr at room temperature, briefly at 100° C. and was poured onto ice. The product was filtered off, rinsed with water, dried, and washed with hexane to yield 14.0g of ethyl 4-phenyl-1H-pyrazole-1-acetate.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0.069 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C>[C:3]1([C:9]2[CH:10]=[N:11][N:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
10g
Quantity
0.069 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NNC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
The reaction was stirred 3 hr at room temperature, briefly at 100° C.
Duration
3 h
ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NN(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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